(Me)Tz-butanoic acid
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Overview
Description
It is primarily used as a tetrazine linker for conjugation via the Diels-Alder reaction, specifically the copper-free click reaction with dienophiles . This compound is notable for its role in bio-orthogonal chemistry, which allows for selective reactions in biological environments without interfering with native biochemical processes.
Preparation Methods
(Me)Tz-butanoic acid can be synthesized through various synthetic routes. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with butanoic acid under specific conditions to form the desired product . The reaction typically requires a solvent and may involve heating under reflux to ensure complete reaction. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may also include purification steps such as recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
(Me)Tz-butanoic acid undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction involves the tetrazine group reacting with trans-cyclooctene (TCO) groups to form stable adducts.
Substitution Reactions: The azide group in this compound can participate in substitution reactions with various nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include dienophiles like TCO, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Me)Tz-butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of (Me)Tz-butanoic acid involves its role as a tetrazine linker in the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO groups to form stable adducts, enabling the selective conjugation of molecules in biological environments . This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various applications in chemistry and biology .
Comparison with Similar Compounds
(Me)Tz-butanoic acid is unique due to its tetrazine group, which allows for the inverse electron demand Diels-Alder reaction. Similar compounds include:
Tetrazine-based linkers: These compounds also contain tetrazine groups and are used in similar click chemistry applications.
Azide-based reagents: These compounds contain azide groups and can participate in click chemistry reactions, but may require different reaction conditions.
Other carboxylic acids: Compounds like benzoic acid and acetic acid have different functional groups and chemical properties, making them suitable for different types of reactions
This compound stands out due to its dual functionality as both a tetrazine linker and an azide-containing reagent, providing versatility in various chemical and biological applications .
Properties
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWECNWBYHJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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